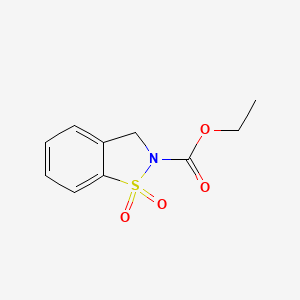![molecular formula C24H36OSi B14188563 [(9-Phenylnona-1,5-diyn-1-yl)oxy]tri(propan-2-yl)silane CAS No. 868701-00-2](/img/structure/B14188563.png)
[(9-Phenylnona-1,5-diyn-1-yl)oxy]tri(propan-2-yl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(9-Phenylnona-1,5-diyn-1-yl)oxy]tri(propan-2-yl)silane is a chemical compound known for its unique structure and properties It features a phenyl group attached to a nona-1,5-diyn-1-yl chain, which is further connected to a tri(propan-2-yl)silane group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(9-Phenylnona-1,5-diyn-1-yl)oxy]tri(propan-2-yl)silane typically involves the coupling of a phenyl-substituted alkyne with a silane derivative. The reaction conditions often require the use of a palladium catalyst to facilitate the coupling process. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
[(9-Phenylnona-1,5-diyn-1-yl)oxy]tri(propan-2-yl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The phenyl group or the silane moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while reduction can produce silane derivatives with different degrees of hydrogenation.
科学的研究の応用
[(9-Phenylnona-1,5-diyn-1-yl)oxy]tri(propan-2-yl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s reactivity makes it useful in the study of biochemical pathways and interactions.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique properties.
作用機序
The mechanism of action of [(9-Phenylnona-1,5-diyn-1-yl)oxy]tri(propan-2-yl)silane involves its interaction with various molecular targets. The phenyl group and the alkyne chain can participate in π-π interactions and conjugation, affecting the compound’s reactivity and stability. The silane moiety can undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds and networks.
類似化合物との比較
Similar Compounds
- [(9-Phenylnona-1,5-diyn-1-yl)oxy]tri(methyl)silane
- [(9-Phenylnona-1,5-diyn-1-yl)oxy]tri(ethyl)silane
- [(9-Phenylnona-1,5-diyn-1-yl)oxy]tri(butyl)silane
Uniqueness
[(9-Phenylnona-1,5-diyn-1-yl)oxy]tri(propan-2-yl)silane is unique due to its specific combination of a phenyl-substituted alkyne and a tri(propan-2-yl)silane group. This structure imparts distinct reactivity and properties, making it valuable for specialized applications in various fields.
特性
CAS番号 |
868701-00-2 |
|---|---|
分子式 |
C24H36OSi |
分子量 |
368.6 g/mol |
IUPAC名 |
9-phenylnona-1,5-diynoxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C24H36OSi/c1-21(2)26(22(3)4,23(5)6)25-20-16-11-9-7-8-10-13-17-24-18-14-12-15-19-24/h12,14-15,18-19,21-23H,9-11,13,17H2,1-6H3 |
InChIキー |
XXAVOTFPFVBEDK-UHFFFAOYSA-N |
正規SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC#CCCC#CCCCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(2S,3S)-2-Chloro-3-methylpentyl]oxy}benzaldehyde](/img/structure/B14188480.png)
![1-Phenyl-6-[4-[3-phenyl-5-[4-(6-phenylpyren-1-yl)phenyl]phenyl]phenyl]pyrene](/img/structure/B14188485.png)
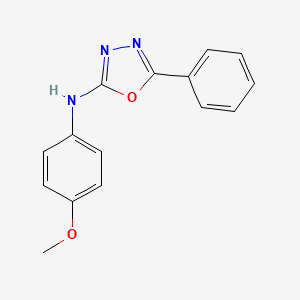

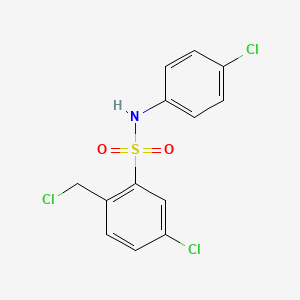
![3-[2-(3,4-Dimethoxyphenyl)ethenyl]-2,5-dithiophen-2-ylthiophene](/img/structure/B14188511.png)
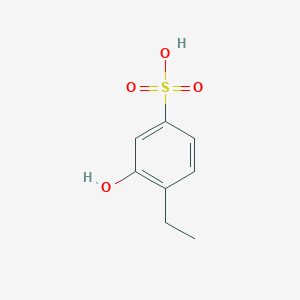
![1-[(Benzyloxy)methoxy]-4-iodobenzene](/img/structure/B14188526.png)
![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(2-fluorophenyl)-](/img/structure/B14188531.png)
![2-{[2-(Ethenyloxy)ethyl]amino}naphthalene-1,4-dione](/img/structure/B14188532.png)
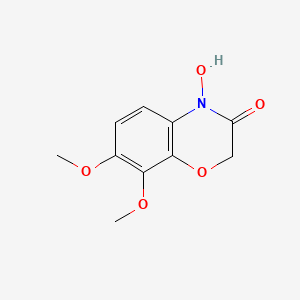
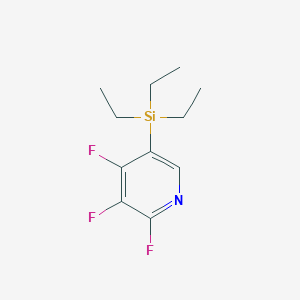
![2-{[(1R)-1-(2-Methylphenyl)but-3-en-1-yl]amino}phenol](/img/structure/B14188555.png)
